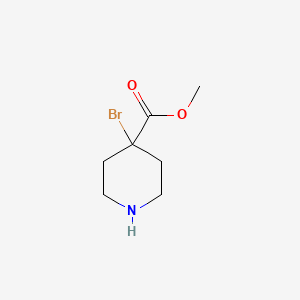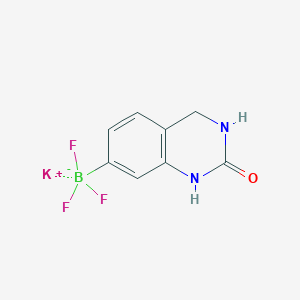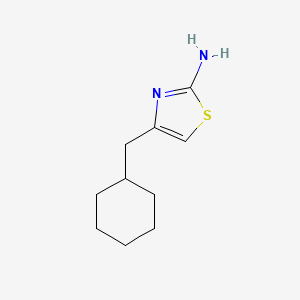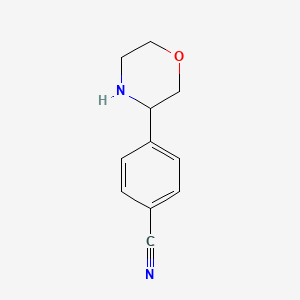
2-(((1,1,1-Trifluoropropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((1,1,1-Trifluoropropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride is an organic compound that features a trifluoropropyl group, an oxy-methyl linkage, and a butane-1-sulfonyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1,1,1-Trifluoropropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of 1,1,1-trifluoropropan-2-ol with butane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(((1,1,1-Trifluoropropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Oxidation and Reduction: The trifluoropropyl group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation and Reduction: Various oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Nucleophilic substitution: Products such as sulfonamides, sulfonate esters, or sulfonate thioesters.
Hydrolysis: The corresponding sulfonic acid.
Oxidation and Reduction: Products depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(((1,1,1-Trifluoropropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride has several applications in scientific research, including:
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-(((1,1,1-Trifluoropropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The trifluoropropyl group can influence the reactivity and stability of the compound, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride: A compound with a similar trifluoropropyl group but different functional groups.
2-((1,1,1-Trifluoropropan-2-yl)oxy)pyridine-3-carbonitrile: Another compound featuring the trifluoropropyl group with different reactivity and applications.
Uniqueness
2-(((1,1,1-Trifluoropropan-2-yl)oxy)methyl)butane-1-sulfonyl chloride is unique due to the combination of the trifluoropropyl group and the sulfonyl chloride moiety. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research purposes.
Propiedades
Fórmula molecular |
C8H14ClF3O3S |
|---|---|
Peso molecular |
282.71 g/mol |
Nombre IUPAC |
2-(1,1,1-trifluoropropan-2-yloxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H14ClF3O3S/c1-3-7(5-16(9,13)14)4-15-6(2)8(10,11)12/h6-7H,3-5H2,1-2H3 |
Clave InChI |
ZLHLIEHETYDJIL-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC(C)C(F)(F)F)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tricyclo[3.2.1.0,2,7]octan-3-one](/img/structure/B13525921.png)







![5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-onehydrochloride](/img/structure/B13525970.png)




